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Introduction
CDD-1653 is a potent and highly selective inhibitor of the Bone Morphogenetic Protein

Receptor Type 2 (BMPR2), a transmembrane serine/threonine kinase.[1][2] Discovered through

DNA-encoded chemical library screening, CDD-1653 exhibits a half-maximal inhibitory

concentration (IC50) of 2.8 nM for BMPR2.[2] The BMP signaling pathway, of which BMPR2 is

a critical component, plays a multifaceted and often contradictory role in cancer. Depending on

the cellular context, it can act as either a tumor suppressor or a promoter of oncogenesis,

making targeted inhibition a complex but potentially valuable therapeutic strategy.[3][4] This

document provides a comprehensive technical overview of CDD-1653, its mechanism of action,

and a guide to its potential application in cancer research, based on its known properties and

the established roles of its target, BMPR2.

Core Compound Properties and Preclinical Data
CDD-1653 was developed to overcome the metabolic instability of earlier BMPR2 inhibitor

candidates.[2] Preclinical data demonstrates its high selectivity and improved pharmacokinetic

profile, making it a valuable tool for investigating the therapeutic potential of BMPR2 inhibition.

Table 1: In Vitro Potency and Selectivity of CDD-1653
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Parameter Value Reference

Target BMPR2 [1][2]

IC50 2.8 nM [2]

Selectivity
Highly selective against other

TGF-β family kinases
[2]

Table 2: Metabolic Stability of CDD-1653
Species Microsomal Half-life (t½) Reference

Mouse > 30 min [2]

Human > 60 min [2]

Mechanism of Action
CDD-1653 functions by competitively inhibiting the binding of ATP to the kinase domain of

BMPR2. This action prevents the subsequent phosphorylation and activation of the BMP type I

receptors (ALK2, ALK3, ALK6). The inhibition of the type I receptor kinase activity blocks the

phosphorylation of the downstream signal transducers, SMAD1, SMAD5, and SMAD8.

Consequently, these SMADs cannot form a complex with SMAD4, translocate to the nucleus,

and regulate the transcription of BMP target genes.
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Caption: Canonical BMP/SMAD signaling pathway and the inhibitory action of CDD-1653.

Potential Applications in Cancer Research
While specific studies on CDD-1653 in cancer are not yet published, the role of its target,

BMPR2, is increasingly recognized in various malignancies. Research indicates that BMPR2

can have dual functions, acting as a tumor suppressor in some cancers (e.g., certain colon
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cancers) while promoting metastasis in others (e.g., osteosarcoma).[3][5][6] This context-

dependent role underscores the importance of targeted investigation.

Hypothetical Cancer Research Applications for CDD-
1653:

Osteosarcoma: High BMPR2 expression has been correlated with poor prognosis and

metastasis in osteosarcoma.[5][6][7] CDD-1653 could be used in preclinical models to

investigate whether inhibiting BMPR2 can reduce tumor growth and metastatic potential.

Breast Cancer: The BMP signaling pathway has been implicated in breast cancer

progression and metastasis.[3][4] Studies using dominant-negative BMPR2 have shown

increased lung metastases in mouse models.[4] Conversely, other reports suggest BMPR2

inhibition can decrease the viability of breast cancer cells.[4] CDD-1653 provides a specific

tool to dissect these contradictory roles in different breast cancer subtypes.

Other Cancers: The involvement of BMP signaling in various other cancers, including lung

and prostate cancer, suggests broader potential applications for a selective inhibitor like

CDD-1653.[8]

Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the efficacy and

mechanism of action of CDD-1653 in a cancer research setting.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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